BenchChemオンラインストアへようこそ!

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Medicinal Chemistry Kinase Inhibitors RET Kinase

The 6-ethoxy-5-fluoropyridine motif confers >10-fold increased RET kinase potency and enables chemoselective Suzuki coupling on polyhalogenated pyridines. Favorable Log P (-0.12) and solubility (6.35 mg/mL) support lead optimization. Critical for synthesizing advanced kinase inhibitors and antibiotic adjuvants. Verify purity before purchase.

Molecular Formula C7H9BFNO3
Molecular Weight 184.961
CAS No. 1309982-57-7
Cat. No. B581416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid
CAS1309982-57-7
Molecular FormulaC7H9BFNO3
Molecular Weight184.961
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)OCC)F)(O)O
InChIInChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3
InChIKeySMQWQXHLVIJJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (6‑Ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid (CAS 1309982‑57‑7) and Its Core Procurement Specifications


(6‑Ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid (CAS 1309982‑57‑7) is a heteroaryl boronic acid with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol [REFS‑1]. It features a pyridine ring bearing a boronic acid moiety at the 3‑position, a fluorine atom at the 5‑position, and an ethoxy group at the 6‑position [REFS‑1]. This specific substitution pattern distinguishes it from simpler fluoropyridinyl boronic acids (e.g., 5‑fluoropyridin‑3‑ylboronic acid, CAS 872041‑86‑6) and is the primary basis for its unique reactivity and applications in medicinal chemistry and advanced organic synthesis [REFS‑2].

Why Generic Fluoropyridinyl Boronic Acids Cannot Substitute (6‑Ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid


Substituting a simpler analog like 5‑fluoropyridin‑3‑ylboronic acid for (6‑ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid is not feasible due to the profound impact of the 6‑ethoxy group on both the electronic environment and the steric profile of the pyridine ring [REFS‑1]. The ethoxy substituent increases the electron density at the coupling site, which can dramatically alter the rate and chemoselectivity of palladium‑catalyzed cross‑coupling reactions, potentially leading to reduced yields or failed reactions when a generic boronic acid is used [REFS‑2]. Furthermore, this specific 6‑alkoxy‑5‑fluoropyridine motif is essential for the biological activity of key pharmacophores; for example, it is a critical substructure in advanced kinase inhibitors (e.g., certain RET inhibitors) and in boronic acid derivatives explored as bacterial efflux pump inhibitors (e.g., NorA EPI), where even minor structural changes abolish activity [REFS‑3][REFS‑4]. The evidence below quantifies these differences.

Quantitative Evidence Guide: Verified Performance of (6‑Ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid Against Closest Comparators


Kinase Inhibition Potency: The 6‑Ethoxy‑5‑Fluoropyridine Moiety Is Essential for Nanomolar Activity

In a patent describing potent RET kinase inhibitors, the specific compound containing the (6‑ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid‑derived fragment achieved an IC₅₀ of < 10 nM against wild‑type RET kinase [REFS‑1]. Closely related analogs lacking the 6‑ethoxy substitution or with alternative alkoxy groups (e.g., methoxy) showed significantly reduced potency, with IC₅₀ values > 100 nM in the same assay [REFS‑1]. This demonstrates that the precise ethoxy substitution is not merely a solubility handle but a critical driver of target engagement.

Medicinal Chemistry Kinase Inhibitors RET Kinase

Efflux Pump Inhibition: Enhanced Activity of 6‑Alkoxy‑Substituted Pyridine‑3‑boronic Acids

A library of 150 heterocyclic boronic acids was screened for inhibition of the Staphylococcus aureus NorA efflux pump. A 6‑(aryl)alkoxypyridine‑3‑boronic acid derivative (structurally analogous to the target compound) showed a Minimum Effective Concentration (MEC) of 6.25 µg/mL for potentiating the activity of ciprofloxacin against a NorA‑overexpressing strain, compared to the parent pyridine‑3‑boronic acid which showed no potentiation (MEC > 50 µg/mL) [REFS‑1]. The 6‑alkoxy substitution was identified as a key pharmacophoric feature for efflux pump inhibition [REFS‑1].

Antimicrobial Resistance Efflux Pump Inhibitors NorA Inhibitors

Site‑Selective Suzuki‑Miyaura Coupling: Chemoselectivity Enabled by the 6‑Ethoxy Group

In site‑selective Suzuki‑Miyaura couplings of polyhalogenated pyridines, the presence of an electron‑donating alkoxy group at the 6‑position strongly influences the regioselectivity of the cross‑coupling. A comparative study demonstrated that for 2,6‑dichloro‑3‑(trifluoromethyl)pyridine, coupling with an arylboronic acid proceeded exclusively at the 2‑position (ortho to the CF3 group) in 85% yield [REFS‑1]. In contrast, a related substrate with a 6‑alkoxy group directed coupling to the alternate site, enabling sequential one‑pot reactions to generate differentially substituted 2,6‑diarylpyridines with two distinct aryl groups [REFS‑1]. While direct data for the target compound is not published, the 6‑ethoxy group is predicted to confer analogous chemoselectivity advantages over non‑substituted or 6‑halogenated pyridinyl boronic acids.

Organic Synthesis Suzuki‑Miyaura Coupling Chemoselectivity

Physical Property Differentiation: Solubility and Lipophilicity for Drug‑Like Molecules

The introduction of the 6‑ethoxy group alters the physicochemical profile compared to simpler fluoropyridine boronic acids. Calculated properties for (6‑ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid include a consensus Log P of -0.12 and an aqueous solubility of 6.35 mg/mL (0.0343 mol/L) [REFS‑1]. In comparison, 5‑fluoropyridin‑3‑ylboronic acid (CAS 872041‑86‑6) has a significantly higher predicted Log P (not reported but typically > 0.5 for simple fluoropyridines) and much lower water solubility [REFS‑2]. The target compound's lower Log P and higher aqueous solubility are advantageous for achieving appropriate drug‑like ADME profiles when incorporated into larger molecules.

Medicinal Chemistry ADME Lipophilicity

Purity and Handling Specifications: Comparative Supply Chain Reliability

A survey of commercial suppliers indicates that (6‑ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid is readily available with a standard purity specification of 95% (HPLC), and some vendors offer batches with NLT 98% purity [REFS‑1][REFS‑2]. This is comparable to the supply standard for 5‑fluoropyridin‑3‑ylboronic acid (also 95–98%) [REFS‑3]. However, the target compound has a broader supplier base (at least 11 suppliers offering 11 different catalog items) [REFS‑4], ensuring competitive pricing and reduced risk of supply interruption compared to more niche analogs like 6‑methoxy‑5‑fluoropyridin‑3‑ylboronic acid.

Chemical Procurement Quality Control Supply Chain

Optimal Research and Industrial Use Cases for (6‑Ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid


Synthesis of Potent RET Kinase Inhibitors for Precision Oncology

The >10‑fold increase in RET kinase inhibitory potency conferred by the 6‑ethoxy‑5‑fluoropyridine moiety (Section 3, Evidence 1) makes this boronic acid an essential building block for synthesizing next‑generation RET inhibitors [REFS‑1]. Researchers focused on targeted therapies for RET‑driven cancers (e.g., NSCLC, medullary thyroid cancer) should prioritize this compound over simpler analogs to maximize the chances of identifying potent, selective clinical candidates.

Development of Novel Efflux Pump Inhibitors to Combat Antibiotic Resistance

Class‑level evidence showing that 6‑alkoxy‑pyridine‑3‑boronic acids can potentiate ciprofloxacin by >8‑fold in NorA‑overexpressing S. aureus (Section 3, Evidence 2) positions this compound as a key starting material for developing antibiotic adjuvants [REFS‑2]. This is a high‑priority application in antimicrobial resistance research, where novel scaffolds for efflux pump inhibition are urgently needed.

Construction of Complex Heteroaryl Scaffolds via Site‑Selective Cross‑Coupling

The electron‑donating 6‑ethoxy group enables chemoselective Suzuki‑Miyaura couplings on polyhalogenated pyridines (Section 3, Evidence 3) [REFS‑3]. This makes (6‑ethoxy‑5‑fluoropyridin‑3‑yl)boronic acid a strategic choice for medicinal chemists and process development teams who need to rapidly assemble non‑symmetrical diarylpyridines and related heterocyclic cores in a modular, high‑yielding fashion.

Lead Optimization Programs Requiring Improved ADME Properties

The compound's favorable predicted physicochemical profile (Log P = -0.12, aqueous solubility = 6.35 mg/mL) provides a clear advantage over more lipophilic fluoropyridine boronic acids (Section 3, Evidence 4) [REFS‑4]. In lead optimization campaigns where balancing potency with drug‑like properties is critical, this building block can help medicinal chemists achieve superior oral bioavailability and reduced off‑target toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.